molecular formula C6H13NO2 B3120985 Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS No. 27701-01-5

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Cat. No.: B3120985
CAS No.: 27701-01-5
M. Wt: 131.17 g/mol
InChI Key: HBCAQUUDOCPMTB-UHFFFAOYSA-N
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Description

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is an organic compound with the molecular formula C6H13NO2. It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Methyl tert-butylcarbamate, also known as Carbamic acid, (1,1-dimethylethyl)-, methyl ester, is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They play a role in drug-target interaction or improve the biological activity of parent molecules .

Mode of Action

The mode of action of Methyl tert-butylcarbamate involves its interaction with its targets. It is used as a protecting group for amines in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by Methyl tert-butylcarbamate are related to its role as a protecting group for amines. It is used in the synthesis of peptides . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Pharmacokinetics

Carbamates in general are known to have good chemical and proteolytic stability, and the ability to penetrate cell membranes . They are used in prodrugs mainly to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

Result of Action

The result of the action of Methyl tert-butylcarbamate is the protection of amines during organic synthesis . This allows for the successful synthesis of peptides without unwanted reactions at the amine sites .

Action Environment

The action of Methyl tert-butylcarbamate is influenced by the environmental conditions of the reaction. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in various reaction environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with tert-butylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

CH3OCOCl+(CH3)3CNH2CH3OCONH(CH3)3+HCl\text{CH}_3\text{OCOCl} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{CH}_3\text{OCO}\text{NH}\text{(CH}_3\text{)}_3 + \text{HCl} CH3​OCOCl+(CH3​)3​CNH2​→CH3​OCONH(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce carbamic acid and methanol.

    Transesterification: It can react with other alcohols to form different carbamate esters.

    Decomposition: Under certain conditions, it can decompose to release carbon dioxide and amines.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Transesterification: Requires an alcohol and a catalyst, such as an acid or base.

    Decomposition: Can occur under heat or in the presence of specific catalysts.

Major Products Formed

    Hydrolysis: Produces carbamic acid and methanol.

    Transesterification: Forms different carbamate esters.

    Decomposition: Yields carbon dioxide and amines.

Scientific Research Applications

Carbamic acid, (1,1-dimethylethyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other carbamate esters.

    Biology: Investigated for its potential use in biochemical studies and as a building block for more complex molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N- 2- (1-piperazinyl)ethyl -, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other carbamate esters.

Properties

IUPAC Name

methyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAQUUDOCPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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